molecular formula C19H19N7O3S2 B5287431 ETHYL 2-[5-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE

ETHYL 2-[5-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE

Cat. No.: B5287431
M. Wt: 457.5 g/mol
InChI Key: SVHACSGBKCECMD-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a complex organic compound with a molecular formula of C13H12N4O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE typically involves multiple steps. The process begins with the preparation of the core structure, which includes the triazinoindole and thiadiazole moieties. These are synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The final step involves the esterification of the intermediate product with ethyl acetate .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

ETHYL 2-[5-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves its interaction with molecular targets such as enzymes and receptors. It can chelate metal ions, which is crucial for its biological activity. For instance, its ability to bind iron ions can disrupt cellular processes in cancer cells, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to chelate iron and induce apoptosis in cancer cells makes it a promising candidate for further research .

Properties

IUPAC Name

ethyl 2-[5-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanoylamino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3S2/c1-3-12(17(28)22-19-25-23-13(31-19)9-14(27)29-4-2)30-18-21-16-15(24-26-18)10-7-5-6-8-11(10)20-16/h5-8,12H,3-4,9H2,1-2H3,(H,20,21,26)(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHACSGBKCECMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)CC(=O)OCC)SC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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